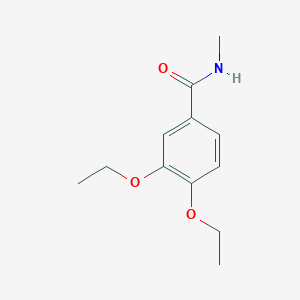
3-ethyl-5-hydroxy-N-(isoxazol-5-ylmethyl)-N-methyladamantane-1-carboxamide
Übersicht
Beschreibung
3-ethyl-5-hydroxy-N-(isoxazol-5-ylmethyl)-N-methyladamantane-1-carboxamide, commonly known as Memantine, is a drug that belongs to the class of NMDA receptor antagonists. Memantine is used to treat Alzheimer's disease and dementia. It works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
Memantine works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. Glutamate is a neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate, which can lead to neuronal damage and death. By blocking the activity of NMDA receptors, Memantine can reduce the amount of glutamate in the brain and protect neurons from damage.
Biochemical and physiological effects:
Memantine has been shown to have several biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are involved in neuronal damage and death. In addition, Memantine can increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it easy to study. In addition, Memantine has been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers to draw from.
However, there are also limitations to using Memantine in lab experiments. For example, the effects of Memantine can vary depending on the dose and duration of treatment. In addition, Memantine can have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Memantine. One area of interest is the potential use of Memantine in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of new Memantine derivatives with improved efficacy and fewer side effects. Finally, there is also interest in studying the long-term effects of Memantine treatment on cognitive function and neuronal health.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease. In addition, Memantine has been studied for its potential neuroprotective effects in traumatic brain injury, stroke, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethyl-5-hydroxy-N-methyl-N-(1,2-oxazol-5-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-16-6-13-7-17(10-16,12-18(22,8-13)11-16)15(21)20(2)9-14-4-5-19-23-14/h4-5,13,22H,3,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAIDDYLGRZNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)N(C)CC4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)

![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3883522.png)




![2-methyl-N-[2-(2-methylphenoxy)ethyl]-2-propanamine](/img/structure/B3883563.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3883568.png)
![3-methyl-6-[(2-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3883569.png)

![diethyl [4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B3883572.png)
![(5-{[5-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3883577.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3883578.png)
